molecular formula C14H15Cl2N3O B2782871 N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-1,3-benzimidazole-1-carboxamide CAS No. 882750-11-0

N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-1,3-benzimidazole-1-carboxamide

Cat. No. B2782871
CAS RN: 882750-11-0
M. Wt: 312.19
InChI Key: LSXNGXGXXZVBNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-1,3-benzimidazole-1-carboxamide, commonly known as A22, is a small molecule inhibitor that has been extensively studied for its potential use in treating bacterial infections. A22 is a highly specific inhibitor of bacterial cell division, targeting the FtsZ protein, which is essential for the formation of the bacterial cell wall.

Mechanism of Action

A22 works by specifically targeting the FtsZ protein, which is essential for the formation of the bacterial cell wall. FtsZ is a tubulin-like protein that forms a ring around the bacterial cell, which then constricts to divide the cell into two daughter cells. A22 binds to the FtsZ protein and prevents it from forming this ring, thereby inhibiting bacterial cell division and ultimately leading to bacterial cell death.
Biochemical and Physiological Effects:
A22 has been shown to have minimal toxicity to mammalian cells, making it a promising candidate for further development as a therapeutic agent. In addition, A22 has been shown to have minimal effect on the normal growth and development of bacterial cells, indicating that it may have a narrow spectrum of activity and may not lead to the development of antibiotic resistance.

Advantages and Limitations for Lab Experiments

One of the main advantages of using A22 in lab experiments is its specificity for the FtsZ protein. This allows researchers to specifically target bacterial cell division and study the effects of inhibiting this process. However, one limitation of using A22 is that it may not be effective against all bacterial species, and researchers may need to use additional inhibitors or antibiotics to fully study the effects of bacterial cell division inhibition.

Future Directions

There are several potential future directions for research on A22. One area of interest is the development of combination therapies using A22 and other antibiotics. Another area of interest is the development of new derivatives of A22 that may have improved efficacy or reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of A22 and its potential for the treatment of bacterial infections.

Synthesis Methods

The synthesis of A22 is a multi-step process that involves the use of several reagents and catalysts. The synthesis begins with the reaction of 2,2-dichloroacetaldehyde with o-phenylenediamine to form 2,2-dichlorovinylbenzimidazole. This intermediate is then reacted with tert-butyl isocyanide to form N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-1,3-benzimidazole-1-carboxamide.

Scientific Research Applications

A22 has been extensively studied for its potential use in treating bacterial infections. It has been shown to be effective against a wide range of bacterial species, including both Gram-positive and Gram-negative bacteria. A22 has also been shown to be effective against bacterial biofilms, which are notoriously difficult to treat with traditional antibiotics. In addition, A22 has been shown to have synergistic effects when used in combination with other antibiotics, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-tert-butyl-N-(2,2-dichloroethenyl)benzimidazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O/c1-14(2,3)19(8-12(15)16)13(20)18-9-17-10-6-4-5-7-11(10)18/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXNGXGXXZVBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C=C(Cl)Cl)C(=O)N1C=NC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.